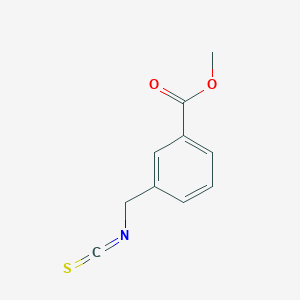

Methyl 3-(isothiocyanatomethyl)benzoate

Vue d'ensemble

Description

Methyl 3-(isothiocyanatomethyl)benzoate (MITC) is an organic compound with a variety of uses in scientific research. MITC is a naturally occurring compound found in a variety of plants, and is a derivative of benzoic acid. MITC is often used as a reagent for organic synthesis, as an inhibitor for enzyme activity, and as a ligand for various proteins. It has also been used as a starting material for the synthesis of other compounds.

Applications De Recherche Scientifique

Proteomics Research

Methyl 3-(isothiocyanatomethyl)benzoate: is utilized in proteomics research as a specialty chemical . Its molecular structure, with the isothiocyanate group, makes it suitable for tagging and identifying proteins, which is crucial in understanding protein functions and interactions within biological systems.

Botanical Insecticide Development

This compound has been identified as a potential environmentally safe insecticide . As a derivative of methyl benzoate, it may share similar properties such as being a contact toxicant, fumigant, and repellent, which are valuable in developing sustainable pest management strategies.

Synthesis of Fine Chemicals

Methyl 3-(isothiocyanatomethyl)benzoate: can be synthesized through reactions involving benzoic acids and methanol, using an acidic catalyst . This process is significant in the production of fine chemicals for various industrial applications.

Agricultural Pest Control

Given its relation to methyl benzoate, which is effective against a range of agricultural pests, this compound could be explored for its efficacy in controlling agricultural pests, potentially contributing to integrated pest management programs .

Stored Product Protection

The compound’s potential as a botanical insecticide suggests it could be used to protect stored products from insect infestation, ensuring food safety and reducing post-harvest losses .

Urban Pest Management

Its application could extend to urban pest management, providing a safer alternative to synthetic chemical pesticides in managing pests in urban environments .

Natural Enemy and Pollinator Safety

Research into the safety profile of Methyl 3-(isothiocyanatomethyl)benzoate regarding natural enemies of pests and pollinators is crucial. It’s important to ensure that its use does not negatively impact these beneficial organisms .

Greenhouse Use

The compound’s properties may make it suitable for use in greenhouse conditions, where controlling environmental impact and ensuring human safety are of paramount importance .

Mécanisme D'action

Target of Action

Methyl 3-(isothiocyanatomethyl)benzoate is a complex compound with a molecular formula of C10H9NO2S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Isothiocyanates, a group to which this compound belongs, are known for their antimicrobial properties . They result from the enzymatic hydrolysis of glucosinolates, secondary metabolites abundant in the botanical order Brassicales . .

Propriétés

IUPAC Name |

methyl 3-(isothiocyanatomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-2-3-8(5-9)6-11-7-14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIPQQBLULMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(isothiocyanatomethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

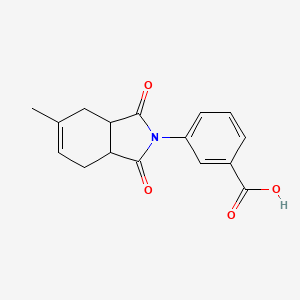

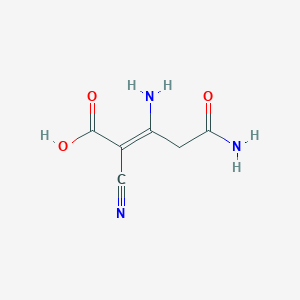

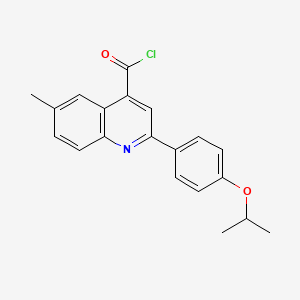

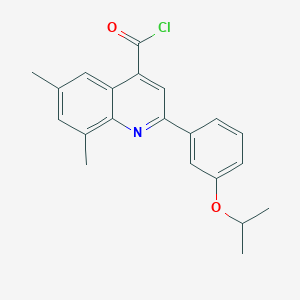

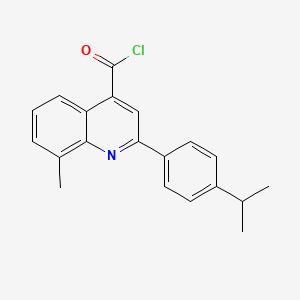

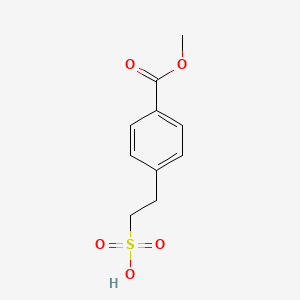

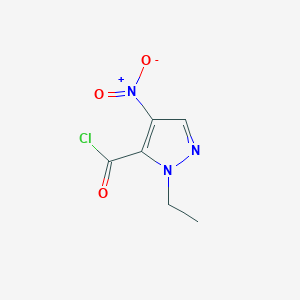

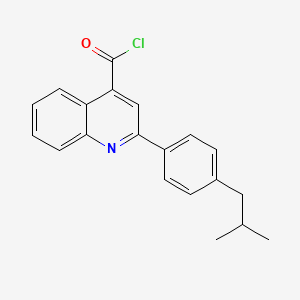

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)